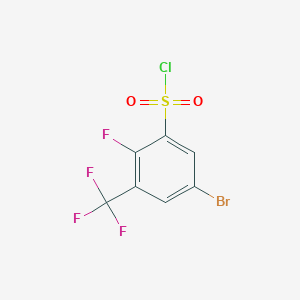

5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, polymers, and agrochemicals. Its reactive sulfonyl chloride (-SO₂Cl) group enables nucleophilic substitution reactions, making it valuable for introducing sulfonyl functionalities into target molecules.

Properties

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-3-1-4(7(11,12)13)6(10)5(2-3)16(9,14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOYZMWOQUMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-fluorobenzotrifluoride with chlorosulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride moiety. These substituents enhance its reactivity and influence its biological properties, particularly in terms of lipophilicity and metabolic stability.

Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a building block in the synthesis of complex organic molecules. It is utilized in:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by various nucleophiles such as amines and thiols, leading to the formation of sulfonamide derivatives.

- Coupling Reactions : It is effective in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in synthesizing biaryl compounds.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities :

-

Antimicrobial Activity : Recent studies indicate that it exhibits significant antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. The presence of halogen substituents enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Compound Minimum Inhibitory Concentration (MIC) This compound 0.25 - 64 µg/mL Related Trifluoromethyl Compounds Varies -

Anti-inflammatory Effects : The compound acts as an inhibitor of Bruton tyrosine kinase (Btk), which plays a crucial role in B cell signaling pathways. This inhibition may lead to therapeutic benefits in autoimmune diseases by reducing pro-inflammatory cytokine production.

Study Focus Findings Preclinical Models Decreased serum immunoglobulin levels Clinical Outcomes Improved symptoms in treated subjects

Antimicrobial Efficacy Against MRSA

A study evaluated fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Compounds structurally related to this compound demonstrated significant inhibitory effects.

Inhibition of Btk in Autoimmune Models

In preclinical models, compounds similar to this one were tested for their ability to inhibit Btk activity, resulting in decreased serum immunoglobulin levels and improved clinical outcomes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and physicochemical properties of 5-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with three analogs:

Notes:

- Substituent Effects : The target compound’s combination of Br, F, and CF₃ groups enhances electron-withdrawing effects, increasing the sulfonyl chloride’s electrophilicity compared to analogs with alkoxy substituents (e.g., OCF₃ or methoxymethoxy) .

- Heterocyclic Analogs : The pyridine-based analog (5-bromo-6-chloropyridine-3-sulfonyl chloride) exhibits distinct electronic properties due to the nitrogen atom in the aromatic ring, which may alter solubility and reactivity in cross-coupling reactions .

Reactivity and Hazard Profiles

- Target Compound : While explicit hazard data are unavailable, structurally similar sulfonyl chlorides (e.g., 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride) are classified as Danger (H314: causes severe skin burns; H290: may be corrosive to metals) .

- Trifluoromethyl vs.

- Pyridine Derivatives : The pyridine ring in 5-bromo-6-chloropyridine-3-sulfonyl chloride may increase stability under acidic conditions due to the nitrogen’s lone pair, contrasting with benzene-based analogs .

Key Findings and Implications

Substituent Positioning : The ortho-fluoro and para-bromo groups in the target compound likely enhance steric hindrance and electronic effects, influencing reaction selectivity in sulfonylation processes.

Stability : Compounds with CF₃ groups (e.g., target compound) may exhibit greater thermal stability than those with OCF₃ or methoxymethoxy substituents due to stronger electron-withdrawing effects .

Safety Considerations : All sulfonyl chlorides in this class require careful handling due to corrosive properties, necessitating inert storage conditions and protective equipment .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. These substituents enhance its reactivity and influence its biological properties, particularly in terms of lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzene sulfonyl chloride | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies (specific MIC values not listed) |

The presence of halogen substituents enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

The compound has also been investigated for its potential as an anti-inflammatory agent. It acts as an inhibitor of Bruton tyrosine kinase (Btk), which is crucial in B cell signaling pathways. Btk inhibitors are being explored for their therapeutic benefits in various autoimmune diseases.

Table 2: Inhibition of Btk in Autoimmune Models

| Study Focus | Findings |

|---|---|

| Preclinical Models | Decreased serum immunoglobulin levels |

| Clinical Outcomes | Improved symptoms in treated subjects |

By modulating Btk activity, the compound may reduce pro-inflammatory cytokine production, alleviating inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity towards these targets, which may include enzymes or receptors involved in various signaling pathways.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Among these compounds, those structurally related to this compound showed significant inhibitory effects with MIC values indicating strong activity against resistant strains .

- Inhibition of Btk in Autoimmune Models : In preclinical models, compounds structurally similar to this compound were tested for their ability to inhibit Btk activity, resulting in decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, and how are intermediates validated?

- Methodology : The compound is typically synthesized via sequential halogenation and sulfonation. For example, bromo-fluoro intermediates (e.g., 2-bromo-5-fluorobenzotrifluoride ) are sulfonated using chlorosulfonic acid under controlled conditions. Intermediate validation relies on HPLC purity analysis (>95% purity thresholds, as in sulfonyl chloride standards ) and NMR/FTIR to confirm functional groups (e.g., sulfonyl chloride S=O stretching at ~1370 cm⁻¹ ).

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability and reactivity?

- Methodology :

- Mass spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., [M-Cl]⁺ fragments) and validates molecular weight (NIST databases ).

- 19F NMR : Quantifies trifluoromethyl group integrity and detects fluorinated byproducts.

- X-ray crystallography : Resolves structural ambiguities in regiochemistry, particularly for bromo/fluoro substituent positioning.

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage?

- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials. Use molecular sieves (3Å) to adsorb moisture. Pre-synthesis stabilization via in situ generation (e.g., from sulfonic acid precursors using PCl₅) reduces storage-related degradation .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields in sulfonylation reactions using this reagent?

- Methodology :

- DoE (Design of Experiments) : Vary stoichiometry (1.2–2.0 eq. sulfonyl chloride), temperature (0–25°C), and base (e.g., Et₃N vs. pyridine) to map yield-pH relationships .

- Flow chemistry : Continuous flow systems minimize exothermic side reactions (e.g., thermal decomposition) and improve mixing efficiency for sensitive substrates .

Q. How do electronic effects of bromo/fluoro substituents influence the electrophilicity of the sulfonyl chloride group?

- Methodology :

- DFT calculations : Model charge distribution (e.g., Mulliken charges on sulfur) to predict reactivity trends. Compare with experimental kinetic data (e.g., reaction rates with amines ).

- Hammett correlations : Use σₚ values for Br (-0.26) and F (+0.06) to rationalize substituent effects on sulfonate ester formation .

Q. How should contradictory data on thermal stability be resolved (e.g., conflicting DSC results)?

- Methodology :

- Controlled decomposition studies : Perform TGA/DSC under varying atmospheres (N₂ vs. air) to isolate oxidative vs. pyrolytic pathways.

- Cross-validate with GC-MS : Identify decomposition products (e.g., SO₂, HF) to trace instability mechanisms .

Q. What are the challenges in synthesizing chiral derivatives, and how can enantioselectivity be enhanced?

- Methodology :

- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during sulfonamide formation.

- Catalytic asymmetric sulfonylation : Screen Lewis acids (e.g., BINOL-derived catalysts) to improve enantiomeric excess (ee >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.